
LysRs-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LysRs-IN-2是一种赖氨酰-tRNA合成酶抑制剂,在治疗寄生虫感染方面具有巨大潜力。 它对小孢子虫和恶性疟原虫的赖氨酰-tRNA合成酶表现出抑制活性,使其成为抗疟疾和抗隐孢子虫疗法的有希望的候选药物 .
准备方法
合成路线和反应条件: LysRs-IN-2的合成涉及多个步骤,从关键中间体的制备开始。反应条件通常包括使用有机溶剂、催化剂和控制温度,以确保所需的化学转化。 关于合成路线和反应条件的具体细节是专有的,并且可能因制造商而异 .
工业生产方法: this compound的工业生产涉及将实验室合成放大到更大的规模。这需要优化反应条件、纯化过程和质量控制措施,以确保最终产品的稳定性和纯度。 生产过程还可能涉及使用专门的设备和设施,以安全有效地处理化学反应 .
化学反应分析
Enzymatic Inhibition Mechanism of LysRS
LysRS is a class II aminoacyl-tRNA synthetase that catalyzes the reaction:
Lys+tRNALys+ATPLysRSLys tRNALys+AMP+PPi
Known inhibitors typically target:
-
ATP binding pocket : Competitive inhibition by mimicking ATP’s adenosine moiety .
-
Lysine binding site : Blocking lysine recognition through steric hindrance .
-
Dimerization interface : Disrupting the α₂ homodimer structure critical for catalytic activity .
Binding Interactions and Structural Insights
Key structural features of LysRS relevant to inhibitor design include:
text|[8] |
| Tetramer interface | Dynamic dimer-tetramer equilibrium affects MSC (multisynthetase complex) assembly | |
Pre-Transfer Editing and Kinetic Parameters
LysRS employs a pre-transfer editing mechanism to hydrolyze non-cognate amino acids (e.g., methionine, homocysteine) before tRNA charging. Kinetic studies reveal:
-
Negative cooperativity between subunits reduces catalytic efficiency upon partial substrate binding .
Inhibitor Screening and Validation
High-throughput screens against Pseudomonas aeruginosa LysRS identified three inhibitors using scintillation proximity assays (SPA) :
| Compound | **IC50
** | Mechanism |
|--------------|-----------------|------------------------------------|
| Cpd-1 | 15 µM | Competitive ATP mimic |
| Cpd-2 | 8 µM | Non-competitive lysine antagonist |
| Cpd-3 | 22 µM | Allosteric dimer disruptor |
These compounds reduced bacterial viability by >80% at 50 µM .
Challenges in LysRS-Targeted Drug Development
-
Structural plasticity : Flexible loops (e.g., Asn258-Pro267 in Mtb LysRS) complicate inhibitor docking .
-
Off-target effects : LysRS homologs in humans (e.g., KARS1) share 40% sequence identity, raising toxicity risks .
-
Dynamic oligomerization : Tetrameric states in solution (Kd
≈ 280 nM) affect inhibitor binding kinetics .
科学研究应用
Antiviral Applications
LysRs-IN-2 has been investigated for its role in inhibiting viral replication, particularly in the context of HIV-1. Research indicates that phosphorylated LysRS promotes HIV-1 replication by facilitating the transcription of USF2 target genes, which are crucial for viral lifecycle progression. Inhibition of LysRS activity using this compound has been shown to suppress the transcription levels of these target genes during HIV-1 infection, suggesting its potential as an antiviral therapeutic agent .
Table 1: Effects of this compound on HIV-1 Target Genes
Target Gene | Effect of this compound | Mechanism of Action |
---|---|---|
TERT (telomerase reverse transcriptase) | Downregulated | Inhibition of USF2 transcription |
PTPN6 (protein tyrosine phosphatase non-receptor type 6) | Downregulated | Interference with transcription factors |
TGFb1 (transforming growth factor beta 1) | Downregulated | Disruption of viral gene activation |
Cancer Therapy
The multifunctional role of LysRS extends to cancer biology, where it has been identified as a potential target for anticancer therapy. In particular, studies have shown that inhibiting LysRS can lead to reduced cell proliferation in various cancer cell lines. For instance, this compound has demonstrated efficacy against colorectal carcinoma and epidermoid carcinoma by inducing apoptosis and inhibiting cell cycle progression .
Case Study: Anticancer Activity Evaluation
A comparative study evaluated the anticancer activity of this compound against standard chemotherapeutic agents like Doxorubicin. Results indicated that certain concentrations of this compound exhibited superior inhibitory effects on cancer cell viability compared to Doxorubicin, highlighting its potential as a novel anticancer agent.
Antimicrobial Applications
In addition to its antiviral and anticancer properties, this compound has shown promise as an antimicrobial agent against Mycobacterium tuberculosis. The inhibition of LysRS disrupts protein synthesis in bacteria, leading to reduced bacterial viability. This application is particularly relevant given the urgent need for new treatments against drug-resistant strains of tuberculosis .
Table 2: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Mycobacterium tuberculosis | 43 µM | Inhibition of lysyl-tRNA synthetase |
Escherichia coli | TBD | Disruption of protein synthesis |
作用机制
LysRs-IN-2通过抑制赖氨酰-tRNA合成酶发挥作用,赖氨酰-tRNA合成酶是一种在蛋白质合成过程中将赖氨酸连接到其对应tRNA的酶。这种酶的抑制会破坏蛋白质合成,导致寄生虫死亡。 涉及的分子靶标和途径包括赖氨酰-tRNA合成酶的活性位点和ATP结合口袋 .
相似化合物的比较
LysRs-IN-2在其对小孢子虫和恶性疟原虫的赖氨酰-tRNA合成酶的高度特异性和效力方面是独一无二的。类似的化合物包括:
枝孢菌素: 一种对恶性疟原虫具有高度特异性的赖氨酰-tRNA合成酶的强效抑制剂。
ASP3026: 一种重定位为赖氨酰-tRNA合成酶抑制剂的间变性淋巴瘤激酶抑制剂,具有显着的抗疟活性 .
This compound因其优越的抑制活性及其在寄生虫感染治疗中的应用潜力而脱颖而出。
生物活性
LysRs-IN-2 is a compound that has garnered attention due to its potential biological activities, particularly in relation to lysyl-tRNA synthetase (LysRS). This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.
Overview of Lysyl-tRNA Synthetase (LysRS)
LysRS is an essential enzyme in protein synthesis, responsible for attaching lysine to its corresponding tRNA. Beyond its classical role in translation, LysRS has been implicated in various cellular processes, including immune response modulation and transcriptional regulation. Its activity can be influenced by post-translational modifications such as phosphorylation, particularly at the Ser207 residue, which affects its localization and function within the cell .
Phosphorylation and Translocation
Research indicates that phosphorylation of LysRS at Ser207 leads to its translocation from the cytoplasm to the nucleus. This modification is crucial for its involvement in transcriptional regulation. In mast cells, for instance, IgE stimulation results in the phosphorylation of LysRS, facilitating its interaction with transcription factors like MITF and USF2 . These interactions are vital for the expression of genes involved in immune responses and cellular growth.
Role in HIV-1 Transcription
LysRS has also been shown to regulate HIV-1 transcription. The dual-luciferase assay demonstrated that overexpression of wild-type LysRS enhances the activity of the HIV-1 LTR promoter, while mutations at Ser207 (S207A) diminish this effect. This suggests that phosphorylated LysRS plays a significant role in promoting HIV-1 gene expression through its interaction with USF2 .
Case Studies
Case Study 1: LysRS and Immune Response
In a study examining the role of LysRS in macrophages, it was found that secreted LysRS can mediate inflammatory signaling pathways. The study highlighted how LysRS contributes to cytokine production during infections with Shiga toxin-producing Escherichia coli, showcasing its non-canonical functions beyond aminoacylation .
Case Study 2: LysRS in Cancer
Another investigation focused on lung cancer cells revealed that activation of epidermal growth factor receptor (EGFR) signaling resulted in LysRS phosphorylation. This modification was linked to enhanced cell migration and invasion capabilities, indicating a potential role for LysRS as a therapeutic target in cancer treatment .
Table 1: Summary of Biological Activities Associated with this compound
Research Findings
Recent studies emphasize the multifaceted roles of LysRS, particularly highlighting its involvement in various disease states:
- HIV-1 Regulation : LysRS's role in enhancing HIV transcription underscores its potential as a target for antiviral therapies.
- Cancer Biology : The phosphorylation state of LysRS may serve as a biomarker for cancer progression and could be exploited for therapeutic interventions.
- Immune System Functionality : Understanding how LysRS modulates immune responses could lead to novel treatments for inflammatory diseases.
属性
IUPAC Name |
N-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]-6-fluoro-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO4/c18-10-1-2-13-11(7-10)12(22)8-14(25-13)15(23)21-9-16(24)3-5-17(19,20)6-4-16/h1-2,7-8,24H,3-6,9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBRCGHQNUWERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)F)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。